tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate
Overview
Description
The compound “tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate” is a complex organic molecule that contains several functional groups and rings, including a tert-butyl group, a pyrazole ring, a piperazine ring, and an ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperazine ring, and an ester group. The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the ester group is a carbonyl group adjacent to an ether group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the piperazine ring, and the ester group. The pyrazole ring can participate in various reactions such as substitutions and additions. The piperazine ring can undergo reactions at the nitrogen atoms, and the ester group can undergo reactions such as hydrolysis and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could make it somewhat soluble in polar solvents, while the presence of the nonpolar tert-butyl group could make it somewhat soluble in nonpolar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The pyrazole ring is often found in pharmaceuticals and can interact with biological targets in various ways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[2-(1-methylpyrazol-4-yl)-2-oxoacetyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)19-7-5-18(6-8-19)13(21)12(20)11-9-16-17(4)10-11/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKMKASHQSWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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